molecular formula C5H6N2O B12923124 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- CAS No. 86260-83-5

5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-

Cat. No.: B12923124
CAS No.: 86260-83-5
M. Wt: 110.11 g/mol
InChI Key: TYIDIIXKMCEOHC-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H6N2O. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is used primarily in research and development within the fields of chemistry and pharmacology.

Properties

CAS No.

86260-83-5

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-methyl-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C5H6N2O/c1-4-2-5(3-6)8-7-4/h5H,2H2,1H3

InChI Key

TYIDIIXKMCEOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine . This reaction is often carried out under mild conditions, providing good yields of the desired isoxazole derivative.

Industrial Production Methods

Industrial production methods for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile are less documented, but they generally follow similar synthetic routes as laboratory methods, often optimized for larger scale production. These methods may involve the use of catalysts and controlled reaction environments to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-dihydroisoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Isoxazolecarbonitrile derivatives have been explored for their potential as pharmaceutical agents. Research indicates that these compounds can exhibit various biological activities, including:

  • Antiviral Properties : Some studies have indicated that isoxazole derivatives may inhibit viral replication. For instance, specific modifications of the isoxazole ring have shown activity against arenaviruses, which are responsible for severe hemorrhagic fevers. This is particularly relevant in the search for antiviral drugs targeting viral nucleoproteins .
  • Anticancer Activity : Isoxazole derivatives have been studied for their potential to act as anticancer agents. The structural features of 5-Isoxazolecarbonitrile allow it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Research has suggested that compounds like 5-Isoxazolecarbonitrile may possess neuroprotective properties. A study highlighted its ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions. This application is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of New Compounds

The synthesis of 5-Isoxazolecarbonitrile serves as a precursor for creating novel compounds with enhanced biological activities. Its functional groups can be modified to develop new derivatives that target specific pathways in diseases, such as:

  • Kinase Inhibition : Certain derivatives of isoxazole have been synthesized as inhibitors of specific kinases involved in cancer signaling pathways, showcasing their potential in targeted cancer therapies .

Table 1: Biological Activities of 5-Isoxazolecarbonitrile Derivatives

Activity TypeDescriptionReference
AntiviralInhibition of arenavirus replication
AnticancerCytotoxic effects on various cancer cell lines
NeuroprotectiveModulation of neuroinflammatory responses
Kinase InhibitionDevelopment of kinase inhibitors for targeted cancer therapy

Case Study: Antiviral Activity Against Arenaviruses

In a notable study, researchers utilized 5-Isoxazolecarbonitrile derivatives to assess their antiviral efficacy against the Tacaribe virus, a model for pathogenic arenaviruses. The study employed high-throughput screening methods to identify compounds that could inhibit viral nucleoprotein functions essential for viral replication. The results indicated promising antiviral activity, suggesting potential therapeutic applications in treating arenavirus infections .

Mechanism of Action

The mechanism of action of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity

Biological Activity

5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- is a heterocyclic compound notable for its isoxazole ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyDescription
CAS Number 860193-39-1
Molecular Formula C6H6N2O
Molecular Weight 134.12 g/mol
IUPAC Name 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-
SMILES CC1=C(C(=N1)C#N)C=O

The presence of the isoxazole ring is significant as it contributes to the compound's unique reactivity and biological interactions.

Pharmacological Potential

Research indicates that compounds with isoxazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that isoxazole derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary investigations have shown that certain isoxazole derivatives may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Isoxazole compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which 5-Isoxazolecarbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The isoxazole ring may interact with specific enzymes or receptors involved in metabolic pathways.
  • The nitrile group may enhance binding affinity to target proteins, thereby influencing their activity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various isoxazole derivatives, including 5-Isoxazolecarbonitrile. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be notably low compared to standard antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound. In vitro assays demonstrated that treatment with 5-Isoxazolecarbonitrile resulted in a dose-dependent decrease in cell viability in several cancer cell lines. Mechanistic studies suggested that the compound may activate apoptotic pathways through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Isoxazolecarbonitrile, a comparative analysis with similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
5-IsoxazolecarbonitrileHighModerateLow
Isoxazole derivative AModerateHighModerate
Isoxazole derivative BLowLowHigh

This table illustrates that while 5-Isoxazolecarbonitrile exhibits strong antimicrobial properties, its anticancer effects are moderate compared to other derivatives.

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of 5-Isoxazolecarbonitrile derivatives?

Answer: X-ray crystallography remains the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Key steps include:

  • Data Collection: Ensure high-resolution (≤ 1.0 Å) data using synchrotron sources for small molecules.
  • Refinement: Apply restraints for flexible moieties (e.g., methyl groups) and validate geometry with tools like PLATON .
  • Validation: Cross-check hydrogen-bonding networks with CIF validation reports.

Q. How can hydrogen-bonding interactions in 4,5-dihydroisoxazole derivatives be systematically analyzed?

Answer: Employ graph set analysis (Etter’s formalism) to categorize hydrogen-bond patterns. Steps:

  • Identify Donor/Acceptor Pairs: Use software like Mercury or OLEX2 to visualize interactions.
  • Classify Motifs: Assign descriptors (e.g., R22(8)R_2^2(8)) to describe ring or chain motifs.
  • Compare with CSD Data: Validate against Cambridge Structural Database (CSD) entries for similar compounds .

Q. What are the safety considerations when handling nitrile-containing isoxazole derivatives?

Answer:

  • Toxicity: Nitriles can release cyanide under metabolic conditions. Use fume hoods and PPE.
  • Reactivity: Avoid contact with strong oxidizers; store under inert gas (Ar/N₂) to prevent hydrolysis.
  • Waste Disposal: Neutralize with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for 4,5-dihydroisoxazole systems?

Answer:

  • Refinement Strategies: Use Hirshfeld atom refinement (HAR) in SHELXL for improved electron density modeling, especially for light atoms.
  • DFT Cross-Validation: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311+G(d,p)).
  • Twinned Data: Apply TWINLAW in SHELXL to refine data from twinned crystals, common in chiral derivatives .

Q. What methodologies optimize the synthesis of 3-methyl-4,5-dihydroisoxazolecarbonitrile derivatives with high enantiopurity?

Answer:

  • Catalytic Asymmetric Synthesis: Use chiral Cu(I)/bisoxazoline catalysts for 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
  • Reaction Monitoring: Track intermediates via in situ IR spectroscopy (C≡N stretch at ~2250 cm⁻¹).
  • Purification: Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers; confirm purity via 1H^1\text{H}-NMR coupling constants .

Q. How can high-throughput crystallography pipelines improve the study of isoxazole derivatives’ polymorphism?

Answer:

  • Automated Phasing: Integrate SHELXC/D/E into pipelines for rapid phase determination from multiple crystals.
  • Machine Learning: Train models on CSD data to predict crystallization conditions (e.g., solvent polarity, temperature gradients).
  • Synchrotron Robotics: Use automated sample changers for rapid data collection across hundreds of microcrystals .

Q. What advanced NMR techniques differentiate between tautomeric forms of 4,5-dihydroisoxazole derivatives?

Answer:

  • Dynamic NMR (DNMR): Analyze line-shape changes at variable temperatures to detect slow-exchange tautomers.
  • 15N^{15}\text{N}-HMBC: Correlate nitrogen chemical shifts with adjacent protons to map tautomeric equilibria.
  • Solvent Screening: Use DMSO-d₆ to stabilize polar tautomers; compare with CDCl₃ for hydrophobic environments .

Methodological Challenges

Q. How to address poor diffraction quality in crystals of bulky isoxazole derivatives?

Answer:

  • Cryoprotection: Soak crystals in Paratone-N oil to reduce ice formation.
  • Dehydration: Gradually replace solvent (e.g., water) with glycerol or PEG 400.
  • Microcrystal Techniques: Serial crystallography at XFEL facilities for <10 µm crystals .

Q. What statistical methods validate hydrogen-bonding networks in low-resolution structures?

Answer:

  • Monte Carlo Sampling: Test alternative H-bond assignments using PHENIX.ADP_REFINEMENT.
  • Rigid-Body Analysis: Fix non-H-bond regions and refine only interaction sites to reduce noise .

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